Molecular Topology and sp³ Character: Spiro[2.3]hexan-2-ylmethanethiol vs. Piperidine and Piperazine Reference Scaffolds
The spiro[2.3]hexane core—and by extension spiro[2.3]hexan-2-ylmethanethiol—exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.86, compared to 0.60 for piperidine and 0.40 for piperazine [1]. Globularity score for spiro[2.3]hexane is 0.18, versus 0.11 for piperidine and 0.08 for piperazine, indicating a more compact, three-dimensional shape conducive to enhanced binding-site complementarity [1]. The combination of high Fsp³ and high globularity with a molecular volume (112.5 ų) similar to piperidine (110.2 ų) enables bioisosteric replacement without substantial steric perturbation—a key advantage over the larger spiro[3.3]heptane scaffold (volume ~145 ų) [1].
| Evidence Dimension | Molecular topology descriptors (Fsp³, globularity, molecular volume) – scaffold-level comparison |
|---|---|
| Target Compound Data | Spiro[2.3]hexane core: Fsp³ = 0.86; Globularity = 0.18; Molecular volume ≈ 112.5 ų (values represent the unsubstituted spiro[2.3]hexane scaffold; the methanethiol substituent adds minimal perturbation to these core descriptors). |
| Comparator Or Baseline | Piperidine: Fsp³ = 0.60, Globularity = 0.11, Volume ≈ 110.2 ų; Piperazine: Fsp³ = 0.40, Globularity = 0.08, Volume ≈ 116.0 ų; Spiro[3.3]heptane: Fsp³ = 0.86, Globularity not reported, Volume ≈ 145 ų. |
| Quantified Difference | Fsp³: +0.26 vs. piperidine (+43% relative increase), +0.46 vs. piperazine (+115% relative increase). Globularity: +0.07 vs. piperidine (+64%), +0.10 vs. piperazine (+125%). Volume: +2.3 ų vs. piperidine (+2%); −32.5 ų vs. spiro[3.3]heptane (−22%). |
| Conditions | DFT-optimized geometries (ωB97X-D3BJ/6-31++G(d,p)); descriptors computed with RDKit; PCA and k-Medoids clustering (k=5, Silhouette score analysis). See Table 2, Natho et al. Angew. Chem. Int. Ed. 2025 and CAS Insights summary article (2026). |
Why This Matters
Higher Fsp³ and globularity at comparable molecular volume to piperidine predict improved clinical success rates (Lovering et al. correlation) and reduced CYP inhibition, directly impacting hit-to-lead progression decisions for procurement of spiro[2.3]hexane-based building blocks over flat heterocyclic alternatives.
- [1] Natho, P.; Vicenti, A.; Mastrolorito, F.; et al. Angew. Chem. Int. Ed. 2025, 65 (5), e21633. Table 2: Comparison of molecular properties (globularity, Fsp³, molecular volume, dipole moment, cLogP) for spiro[2.3]hexane, 5-azaspiro[2.3]hexane, 5-oxaspiro[2.3]hexane vs. piperidine. CAS Insights article (2026) 'How AI-driven analysis can accelerate drug discovery' provides accessible summary of Table 2 data. View Source
